Cas no 851407-43-7 (N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide)

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide is a synthetic organic compound featuring a quinolinone core substituted with a dimethyl group and an ethylpentanamide side chain. This structure imparts unique physicochemical properties, making it a candidate for pharmaceutical and biochemical research applications. The quinolinone moiety provides potential binding affinity for biological targets, while the pentanamide tail enhances solubility and metabolic stability. Its well-defined molecular architecture allows for precise modification, facilitating structure-activity relationship studies. The compound's stability under physiological conditions and compatibility with common organic solvents further support its utility in drug discovery and mechanistic investigations. Analytical characterization confirms high purity, ensuring reproducibility in experimental settings.
N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide structure
851407-43-7 structure
商品名:N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide
CAS番号:851407-43-7
MF:C18H24N2O2
メガワット:300.395364761353
CID:5861352
PubChem ID:4071394

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide 化学的及び物理的性質

名前と識別子

    • Pentanamide, N-[2-(1,2-dihydro-7,8-dimethyl-2-oxo-3-quinolinyl)ethyl]-
    • AB00669691-01
    • 851407-43-7
    • F0611-0768
    • N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
    • AKOS016488491
    • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
    • N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide
    • インチ: 1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-15-11-14-8-7-12(2)13(3)17(14)20-18(15)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22)
    • InChIKey: PDKKTHPZIRTVIX-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1=CC2=C(NC1=O)C(C)=C(C)C=C2)(=O)CCCC

計算された属性

  • せいみつぶんしりょう: 300.183778013g/mol
  • どういたいしつりょう: 300.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.077±0.06 g/cm3(Predicted)
  • ふってん: 550.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.68±0.70(Predicted)

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0611-0768-5mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0611-0768-15mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0611-0768-20μmol
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0768-4mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0768-2mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0768-10mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0611-0768-3mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0768-20mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0768-30mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0611-0768-25mg
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide
851407-43-7 90%+
25mg
$109.0 2023-05-17

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide 関連文献

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamideに関する追加情報

N-2-(7,8-Dimethyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethylpentanamide: A Comprehensive Overview

The compound with CAS No 851407-43-7, known as N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The quinoline backbone of this molecule serves as a versatile platform for further functionalization, making it a valuable compound in both academic and industrial research.

Recent studies have highlighted the biological activity of this compound, particularly its potential as a modulator of cellular signaling pathways. Researchers have demonstrated that N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide exhibits selective inhibition against certain kinases, which are critical targets in the treatment of cancer and inflammatory diseases. This finding underscores its potential as a lead compound for the development of novel therapeutic agents.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the construction of the quinoline ring system, followed by the introduction of the methyl groups at positions 7 and 8. The final step involves the coupling reaction to attach the pentanamide group to the ethyl side chain. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production in both research and industrial settings.

One of the most intriguing aspects of this compound is its structural flexibility, which allows for extensive modifications to enhance its pharmacokinetic properties. For instance, researchers have explored the impact of substituent variations on the compound's solubility, bioavailability, and metabolic stability. These studies have provided valuable insights into designing analogs with improved therapeutic profiles.

In addition to its pharmacological applications, N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylpentanamide has also been investigated for its role in materials science. Its unique electronic properties make it a promising candidate for applications in organic electronics and optoelectronic devices. Recent experiments have demonstrated its ability to act as an efficient charge transport material in organic light-emitting diodes (OLEDs), highlighting its potential in next-generation display technologies.

The latest research on this compound has also focused on its environmental impact and biodegradability. Scientists have conducted comprehensive studies to assess its toxicity profile and environmental fate. These studies have revealed that under certain conditions, the compound undergoes rapid biodegradation, reducing its potential ecological risks. This information is crucial for ensuring sustainable practices in its production and use.

Furthermore, collaborative efforts between chemists and bioinformatics experts have led to the development of computational models to predict the binding affinities of this compound with various protein targets. These models have significantly accelerated the drug discovery process by enabling virtual screening of large libraries of compounds. The integration of experimental and computational approaches has proven to be a powerful strategy in advancing our understanding of this compound's biological activity.

In conclusion, N-2-(7,8-dimethyl-2-Oxo-lH-quino-lin-e)-3-Yl) ethyl pentanamide (CAS No 851407_43_7) is a multifaceted compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with its diverse biological activities and material properties, positions it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to make significant contributions to the advancement of science and technology.

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